(2S)-2-(phosphonoamino)pentanedioic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phosphonoamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO7P/c7-4(8)2-1-3(5(9)10)6-14(11,12)13/h3H,1-2H2,(H,7,8)(H,9,10)(H3,6,11,12,13)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSCLRYTMKKLP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208105 | |
| Record name | (2S)-2-(Phosphonoamino)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59360-03-1 | |
| Record name | (2S)-2-(Phosphonoamino)pentanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059360031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-(Phosphonoamino)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Analytical Characterization for 2s 2 Phosphonoamino Pentanedioic Acid and Its Research Analogs
Sophisticated Analytical Techniques for Product Validation and Purity Assessment
Confirming the chemical structure, stereochemistry, and purity of the synthesized (2S)-2-(phosphonoamino)pentanedioic acid requires a combination of advanced analytical techniques. mmu.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule. omicsonline.orgnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the alpha-proton, the protons on the glutamic acid side chain, and the proton on the nitrogen, which would likely be coupled to the phosphorus atom.
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule, including the two carboxyl carbons, the alpha-carbon, and the side-chain carbons.
³¹P NMR: Phosphorus NMR is particularly crucial as it confirms the presence and chemical environment of the phosphono group. A single signal in the ³¹P NMR spectrum is indicative of the successful introduction of the phosphono moiety. mdpi.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the precise connectivity between atoms. nih.gov For instance, COSY can confirm the coupling between protons on adjacent carbons, while HMBC can show long-range correlations between protons and carbons, helping to piece the molecular structure together definitively.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Couplings |
| ¹H | 3.5 - 4.0 (α-H) | J(H-H), J(P-H) |
| 1.9 - 2.5 (β-H₂, γ-H₂) | J(H-H) | |
| ¹³C | 170 - 180 (C=O) | |
| 50 - 60 (α-C) | J(P-C) | |
| 25 - 35 (β-C, γ-C) | ||
| ³¹P | 5 - 15 | J(P-H) |
Utilization of Mass Spectrometry (MS) for Identification and Purity Confirmation
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of the synthesized compound and assess its purity. mmu.ac.uk
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable. ESI-MS is a soft ionization technique that typically allows for the detection of the intact molecular ion, usually as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thereby confirming that the synthesized product has the correct chemical formula. researchgate.net The observed isotopic pattern can also be compared with the theoretical pattern for further confirmation.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Purpose |
| Molecular Formula | C₅H₁₀NO₇P | Defines the elemental composition. |
| Molecular Weight | 227.11 g/mol | Basic confirmation of identity. |
| Exact Mass (Monoisotopic) | 227.0195 Da | Used for High-Resolution Mass Spectrometry confirmation. |
| Common ESI-MS Ions | [M-H]⁻ at m/z 226.0122 | Confirms molecular weight and provides structural information through fragmentation. |
| [M+H]⁺ at m/z 228.0269 |
Chromatographic Methods for Purification and Analysis in Research
The purification and analysis of this compound and its analogs are critical steps in preclinical research, necessitating robust and sensitive chromatographic techniques. Given the compound's polar and charged nature, ion-exchange and reversed-phase high-performance liquid chromatography (HPLC) are the predominant methods employed.
Ion-Exchange Chromatography (IEX) is a powerful technique for the purification of charged molecules like this compound. thermofisher.comfredhutch.org This method separates molecules based on their net surface charge by utilizing a stationary phase with ion-exchange functional groups that are oppositely charged to the analyte. nih.govharvardapparatus.com The charge of this compound is pH-dependent due to its multiple ionizable groups (a phosphonic acid and two carboxylic acid moieties). By adjusting the pH of the mobile phase to be above or below the molecule's isoelectric point (pI), it will carry a net negative or positive charge, respectively. thermofisher.com
For purification, a solution containing the compound is loaded onto the IEX column. If an anion-exchange resin (with positive charges) is used, the buffer pH is raised so the compound becomes negatively charged and binds to the column. youtube.com Conversely, with a cation-exchange resin (with negative charges), the pH is lowered to ensure the compound is positively charged for binding. thermofisher.com After unbound impurities are washed away, the target compound is eluted by increasing the salt concentration of the mobile phase or by changing its pH to neutralize the charge on either the compound or the stationary phase, disrupting the electrostatic interaction. youtube.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound in various biological matrices. sigmaaldrich.comnih.gov Research studies have successfully used HPLC coupled with fluorescence detection to measure the concentration of this compound in samples such as brain tissue and microdialysates. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the compound's hydrophobicity. Although the compound is highly polar, chemical modification (derivatization) can be employed to enhance its retention on nonpolar stationary phases (like C18 columns) and improve detection sensitivity. researchgate.net The mobile phase typically consists of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, with the composition adjusted to achieve optimal separation. pensoft.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3 µm) nih.gov |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Phosphate (B84403) Buffer) nih.govpensoft.net |
| Flow Rate | 0.3 - 1.0 mL/min nih.govpensoft.net |
| Detection | Fluorescence (with pre- or post-column derivatization) or UV/Vis nih.govnih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
Prodrug Design and Development for Enhanced Systemic and Brain Delivery in Preclinical Models
A significant challenge in the preclinical development of this compound is its poor oral bioavailability and limited ability to cross the blood-brain barrier. These limitations stem from the molecule's high polarity and multiple charged groups at physiological pH. To address this, a prodrug strategy is a key area of research. This approach involves chemically modifying the parent molecule into an inactive, more lipophilic form that can be more easily absorbed and distributed in the body, including into the brain. Once in the target tissue, the prodrug is designed to be converted back to the active parent compound through enzymatic or chemical hydrolysis.
While specific prodrugs for this compound are a subject of ongoing research, extensive work on analogous compounds, such as 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), provides a clear blueprint for this strategy. nih.gov
Rational Design of Prodrug Moieties to Overcome Polarity Challenges
A successful approach for the related compound 2-PMPA involved using the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) promoiety. nih.gov This group is recognized by endogenous enzymes and has been used in FDA-approved medications. Researchers have systematically masked two, three, or all four of the acidic groups on 2-PMPA with ODOL esters. This strategy effectively converts the hydrophilic parent drug (calculated Log P of -1.14) into a series of more lipid-soluble prodrugs, designed for improved absorption and distribution. nih.gov
Evaluation of Enzymatic Hydrolysis and Activation Mechanisms of Prodrugs (In Vitro/Preclinical)
A critical feature of a prodrug is its ability to convert efficiently to the active parent drug upon absorption into the systemic circulation or within target tissues. This activation is typically mediated by enzymes such as esterases, which are abundant in plasma, the liver, and other tissues.
In vitro studies using prodrugs of the analog 2-PMPA have demonstrated this principle effectively. nih.gov These prodrugs were found to be moderately stable in aqueous buffer at physiological pH (pH 7.4) but were rapidly hydrolyzed when incubated in plasma and liver microsomes from various species, including mice, rats, dogs, and humans. nih.gov This rapid conversion confirms that the ester linkages of the ODOL promoieties are efficiently cleaved by endogenous enzymes, releasing the active parent compound. The near-complete absence of intact prodrugs in plasma following oral administration in preclinical models further suggests rapid and efficient conversion in vivo. nih.gov
| Prodrug Moiety | Condition | % Remaining |
|---|---|---|
| Bis-ODOL Prodrug | pH 7.4 Buffer | 57% |
| Tris-ODOL Prodrug | pH 7.4 Buffer | 63% |
| Tetrakis-ODOL Prodrug | pH 7.4 Buffer | 54% |
Data derived from studies on 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) prodrugs, demonstrating moderate chemical stability and implying rapid enzymatic hydrolysis in biological matrices. nih.gov
Preclinical Assessment of Improved Bioavailability and Tissue Penetration (e.g., Blood-Brain Barrier)
Preclinical pharmacokinetic studies are essential to confirm that the prodrug strategy translates into improved in vivo performance. Studies in mice and dogs with an ODOL-based prodrug of 2-PMPA, where all four acidic groups were masked, demonstrated a dramatic improvement in oral bioavailability. nih.gov
Following oral administration in mice, this prodrug resulted in an 80-fold increase in systemic exposure (AUC) to the parent drug compared to administering the parent drug itself. nih.gov A similar study in dogs showed a 44-fold enhancement in plasma exposure. nih.gov These findings underscore the success of the prodrug approach in overcoming the poor absorption of the parent compound.
Furthermore, the prodrug strategy proved effective for brain delivery. In mice, the brain exposure to 2-PMPA after oral administration of the prodrug was comparable to the exposure achieved after intravenous (IV) administration of the parent drug. nih.gov This indicates that the lipophilic prodrug can effectively cross the blood-brain barrier and release the active compound within the central nervous system.
| Compound Administered (Oral) | Parameter | Value |
|---|---|---|
| Parent Drug (2-PMPA) | Plasma AUC0-t (hnmol/mL) | 0.65 ± 0.13 |
| Tetrakis-ODOL Prodrug | Plasma AUC0-t (hnmol/mL) | 52.1 ± 5.9 |
| Parent Drug (IV) | Brain AUC0-t (hnmol/g) | 1.6 ± 0.2 |
| Tetrakis-ODOL Prodrug (Oral) | Brain AUC0-t (hnmol/g) | 1.2 ± 0.2 |
AUC: Area Under the Curve. Data highlight the significant enhancement in systemic and brain exposure of the active drug when administered as a prodrug. nih.gov
Preclinical Research Paradigms and Investigational Therapeutic Avenues
Research in Models of Neurological Disorders
(2S)-2-(phosphonoamino)pentanedioic Acid, the D-enantiomer of 2-amino-5-phosphonopentanoic acid (AP5), is a potent and specific antagonist of N-methyl-D-aspartate (NMDA) receptors. nih.gov Excitotoxicity is a pathological process in which excessive activation of excitatory amino acid receptors, primarily by the neurotransmitter glutamate (B1630785), leads to neuronal damage and death. explorationpub.com This mechanism is a key contributor to neuronal loss in various neurodegenerative conditions, including stroke, and diseases such as Huntington's and Alzheimer's. explorationpub.com
Preclinical research has extensively used in vitro models to investigate the neuroprotective potential of compounds that can mitigate excitotoxicity. In models using human induced pluripotent stem cell (iPSC)-derived neurons, toxicity induced by glutamate could be reversed by the application of NMDA receptor antagonists like D-AP5, demonstrating the compound's ability to protect neurons from excitotoxic damage. fujifilmcdi.com Studies have shown that excess extracellular glutamate can lead to mitochondrial dysfunction, oxidative damage, and neuroinflammation, all of which contribute to neuronal cell death. nih.gov
Further research has demonstrated that specific neurotoxic agents induce neuronal injury through pathways involving NMDA receptors. For instance, the glutamate receptor antagonist AP5 was found to negate the second peak in reactive oxygen species (ROS), mitochondrial fission, and subsequent cell death induced by the neurotoxin 3-nitropropionic acid (3-NP). nih.gov These findings underscore the critical role of NMDA receptor overactivation in excitotoxic cascades and highlight the therapeutic potential of antagonists like this compound in preventing such neuronal damage.
Table 1: Summary of Preclinical Findings on Neuroprotective Efficacy in Excitotoxicity Models
| Model System | Inducing Agent | Key Findings | Reference |
| iPSC-derived neurons | Glutamate | Toxicity was reversed with the NMDA receptor antagonist D-AP5. | fujifilmcdi.com |
| Neuronal injury model | 3-Nitropropionic acid (3-NP) | AP5 negated 3-NP-induced reactive oxygen species (ROS), mitochondrial fission, and cell death. | nih.gov |
| General excitotoxicity models | Glutamate / Agonists | Overactivation of NMDA receptors leads to neuronal damage; antagonists block these effects. | explorationpub.comnih.gov |
The modulation of glutamatergic neurotransmission is a key strategy being explored for therapeutic intervention in a range of neurodegenerative and psychiatric disorders. Animal models are crucial preclinical tools for investigating the pathophysiology of these complex conditions and for evaluating the efficacy of new treatments. nih.gov While direct studies on this compound in these specific models are limited in the provided search results, research on functionally related compounds that also modulate glutamate pathways provides significant insights.
One such related compound is 2-(phosphonomethyl)pentanedioic acid (2-PMPA), an inhibitor of glutamate carboxypeptidase II (GCPII) that has demonstrated efficacy in multiple preclinical models of neurological and psychiatric diseases. nih.gov For instance, in rodent models relevant to psychiatric disorders, 2-PMPA was shown to reduce the motor activation effects induced by phencyclidine (PCP) and d-amphetamine. researchgate.net This is significant as PCP is used to model symptoms of psychosis. researchgate.net The efficacy of 2-PMPA in these models was dependent on the presence of its target enzyme, GCPII, highlighting the importance of the glutamate pathway in these effects. researchgate.net
Furthermore, preclinical studies have shown that 2-PMPA can inhibit cocaine-seeking behaviors and reduce the rewarding effects of synthetic cathinones in rodents. researchgate.net These findings suggest that targeting glutamate release and receptor activity could be a viable therapeutic approach for substance use disorders. researchgate.net The neuroprotective potential of GCPII inhibition also extends to models of neuropathic pain, where 2-PMPA was found to reduce allodynia and ectopic discharges in injured afferent nerves. nih.gov These studies collectively support the hypothesis that modulating excitotoxic glutamate activity is a promising strategy for various central nervous system disorders.
Table 2: Preclinical Efficacy of the Related Glutamate Modulator 2-PMPA
| Preclinical Model | Condition Modeled | Key Findings | Reference |
| Phencyclidine (PCP)-treated mice | Psychiatric disorders (psychosis) | Reduced PCP-induced motor activation. | researchgate.net |
| d-amphetamine-treated mice | Psychomotor stimulant effects | Attenuated amphetamine-induced motor activation. | researchgate.net |
| Rodent models of addiction | Substance use disorders | Inhibited cocaine-seeking behavior and blocked place-preference for synthetic cathinones. | researchgate.net |
| Rat model of neuropathic pain | Chronic pain | Reduced tactile allodynia and attenuated ectopic discharges from injured nerves. | nih.gov |
Exploration of Other Preclinical Applications
A review of available scientific literature did not yield specific preclinical studies on the use of this compound as a plant growth regulator or for its potential antimicrobial effects as a fungicide or bactericide in agricultural contexts.
There is no specific information available from the searched literature regarding preclinical investigations into the interference of this compound with microbial metabolic pathways.
The broader class of phosphonate (B1237965) compounds has been investigated for a range of immunomodulatory activities in preclinical studies. These compounds can influence the immune system in various ways, from enhancing innate immunity to promoting adaptive immune responses. nih.gov
One significant area of research involves nitrogen-containing bisphosphonates (N-BPs), which have been shown to play a crucial role in the activation and function of a specific subset of T cells known as Vγ9Vδ2 T lymphocytes. nih.gov These cells are involved in immune surveillance against both infections and tumors. Other phosphonate compounds are being explored for their ability to trigger the cGAS-STING pathway, which is important for sensing cytosolic DNA and modulating immune responses against cancer and infections. researchgate.net
In the context of materials science and immunology, phosphonate-functionalized nanoparticles have been studied for their interaction with key immune cells. advancedsciencenews.com Research has shown that these nanoparticles can induce the maturation of dendritic cells, which are the most potent antigen-presenting cells of the immune system. advancedsciencenews.com This enhanced maturation leads to a significantly increased capacity to stimulate T cells, highlighting the potential of phosphonate-based materials in immunotherapy applications. advancedsciencenews.com
Table 3: Preclinical Immunomodulatory Activities of Phosphonate Compounds
| Compound/Material Class | Target/Mechanism | Observed Effect | Potential Application | Reference |
| Nitrogen-Containing Bisphosphonates (N-BPs) | Vγ9Vδ2 T lymphocytes | Activation and enhancement of effector functions. | Cancer immunotherapy, anti-infective therapy. | nih.gov |
| Phosphonate Compounds | cGAS-STING pathway | Activation of cytosolic DNA sensing pathway. | Cancer immunotherapy, anti-infective therapy. | researchgate.net |
| Phosphonate-functionalized nanoparticles | Dendritic cells | Induction of maturation and enhanced T cell stimulatory capacity. | Immunotherapy, vaccine adjuvants. | advancedsciencenews.com |
Structure Activity Relationship Sar Studies of 2s 2 Phosphonoamino Pentanedioic Acid Derivatives
Impact of the Phosphonoamino Moiety on Biological Activity and Receptor Interaction
The phosphonoamino moiety, which consists of a phosphonate (B1237965) group linked directly to an amino group (-NH-P(O)(OH)₂), is a critical determinant of the molecule's biological activity. This group serves as a mimic of a carboxylate or a phosphate (B84403) group, enabling interaction with the active sites of various enzymes or receptors.
The key features of the phosphonoamino group and their influence are:
Tetrahedral Geometry: The phosphorus atom in the phosphonoamino group has a tetrahedral geometry, which is thought to mimic the transition state of peptide bond hydrolysis. This makes compounds containing this moiety potential inhibitors of peptidases.
Acidity and Charge: The phosphonic acid portion is strongly acidic and exists as a dianion at physiological pH. This high charge density is crucial for forming strong ionic bonds and hydrogen bonds with positively charged residues (like arginine or lysine) or metal cofactors (such as zinc) within a receptor's active site.
P-N Bond Stability: The phosphorus-nitrogen (P-N) bond is susceptible to hydrolysis, particularly under acidic conditions, more so than the phosphorus-carbon (P-C) bond found in phosphonate analogs. This relative instability can influence the compound's metabolic fate and duration of action. While it may be a target for metabolic enzymes, it also offers different chemical properties compared to more stable analogs.
The interaction with receptors is largely dictated by the ability of the phosphonoamino and the two carboxyl groups of the pentanedioic acid backbone to engage specific binding pockets. For glutamate (B1630785) receptor analogs, these acidic groups are essential for mimicking the endogenous ligand, glutamate.
Stereochemical Influence (S-configuration) on Efficacy and Selectivity
Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like receptors and enzymes are chiral. The specific three-dimensional arrangement of atoms in a molecule dictates how it fits into a binding site. For alpha-amino acid derivatives, the configuration at the alpha-carbon (C2) is typically crucial for biological activity.
The (2S)-configuration of 2-(phosphonoamino)pentanedioic acid corresponds to that of L-glutamic acid, the natural amino acid. This stereochemistry is generally preferred for activity at receptors and enzymes that process L-amino acids.
Efficacy: The (S)-enantiomer is expected to be significantly more potent than its (R)-enantiomer. This is because the precise spatial orientation of the phosphonoamino group, the alpha-carboxyl group, and the gamma-carboxyl group is required for optimal interaction with the target's binding site. Studies on analogous phosphonate derivatives of amino acids have shown that the enantiomer corresponding to the natural L-amino acid configuration exhibits higher biological activity. mdpi.com For instance, L-2-amino-3-phosphonopropionic acid is 3-5 times more potent as an inhibitor of metabotropic excitatory amino acid receptors than its D-enantiomer. nih.gov
Selectivity: The strict stereochemical requirement for binding often leads to selectivity for a specific receptor subtype. The (S)-configuration ensures that the molecule fits correctly into the intended target, with lower affinity for other receptors that might recognize the (R)-enantiomer or require a different spatial arrangement of interacting groups. This can reduce off-target effects.
Substituent Effects and Modifications to the Pentanedioic Acid Backbone
While specific studies on modifications to the pentanedioic acid backbone of (2S)-2-(phosphonoamino)pentanedioic acid are scarce, SAR from analogous glutamate carboxypeptidase II (GCPII) inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), provide valuable insights. The pentanedioic acid (glutarate) portion of the molecule is essential as it typically binds to the glutamate recognition site of the target enzyme or receptor.
Chain Length: The five-carbon backbone of pentanedioic acid is often optimal for spanning the distance between key binding points in the active site. Shortening or lengthening the carbon chain would likely misalign the terminal carboxyl group and the alpha-substituents, leading to a significant loss of potency.
Substitutions on the Backbone: Adding substituents to the carbon backbone can have varied effects. Small, lipophilic substituents might enhance binding through van der Waals interactions if a corresponding hydrophobic pocket exists in the receptor. However, bulky substituents would likely decrease activity due to steric hindrance, preventing the molecule from adopting the necessary conformation for binding.
Conformational Restriction: Introducing elements that restrict the conformation of the backbone, such as double bonds or cyclic structures, could either increase or decrease activity. If the rigid structure locks the molecule into its bioactive conformation, potency and selectivity may be enhanced. Conversely, if it prevents the molecule from adopting this conformation, activity will be lost.
Comparison with Other Amino Acid Analogs (e.g., Carbamoylamino, Phosphonomethyl)
The biological activity of this compound can be better understood by comparing it to its structural analogs, particularly the well-researched phosphonomethyl analog, 2-PMPA.
Phosphonomethyl Analog (2-PMPA): This is perhaps the most relevant comparator. 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII). The key difference lies in the linker between the phosphorus atom and the pentanedioic acid backbone: a methylene (B1212753) bridge (-CH₂-) in 2-PMPA versus an amino group (-NH-) in the subject compound.
Stability: The P-C bond in 2-PMPA is chemically and metabolically more stable than the P-N bond in the phosphonoamino analog. This makes 2-PMPA more resistant to enzymatic degradation. mdpi.com
Bond Length and Angle: The P-N bond is shorter than the P-C bond, and the bond angles differ. These subtle structural changes can alter the precise positioning of the phosphonate group within the active site, potentially affecting binding affinity.
Potency: 2-PMPA is a highly potent inhibitor of GCPII, with an IC₅₀ value in the picomolar range (IC₅₀ = 300 pM). nih.gov The potency of this compound would depend on how well the phosphonoamino group mimics the transition state and fits into the GCPII active site, which contains two zinc atoms.
Carbamoylamino Analog: N-carbamoyl-L-glutamic acid is another analog where the alpha-amino group is modified. This compound is an activator of carbamoyl (B1232498) phosphate synthetase 1. The carbamoyl group (-NH-C(O)NH₂) is structurally distinct from the phosphonoamino group; it is planar and acts as a hydrogen bond donor and acceptor, but lacks the strong acidic character and tetrahedral geometry of the phosphonate. Therefore, it would be expected to interact with entirely different biological targets or with the same target in a very different manner.
The following table summarizes the properties of 2-PMPA, a key analog.
| Compound | Target | Potency (IC₅₀) | Key Structural Feature | Oral Bioavailability |
|---|---|---|---|---|
| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Glutamate Carboxypeptidase II (GCPII) | 300 pM nih.gov | Phosphonomethyl group (P-C bond) | <1% nih.gov |
| Tetra-ODOL-2-PMPA (Prodrug) | GCPII (after conversion to 2-PMPA) | N/A (Prodrug) | Masked acidic groups | ~50% (in mice) nih.gov |
Advanced Research Methodologies and Future Directions in Chemical Biology
Computational Chemistry and Molecular Modeling for Rational Ligand Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel enzyme inhibitors. For phosphonate-containing compounds like (2S)-2-(phosphonoamino)pentanedioic Acid, these methods can predict binding affinities, elucidate interaction mechanisms, and guide the synthesis of more potent and selective molecules.
Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting the interaction between a ligand, such as a phosphonate (B1237965) inhibitor, and its target enzyme. For instance, studies on inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), a target for many phosphonate-based drugs, have utilized molecular docking to understand how these molecules fit into the enzyme's active site. avcr.cznih.govavcr.czembopress.orgnih.govjhu.edu These simulations can reveal key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to the inhibitor's binding affinity. nih.gov
Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters for a Hypothetical Enzyme Target
| Parameter | Description | Typical Value/Software |
| Docking Software | Program used to predict binding poses | AutoDock, Glide, GOLD |
| Scoring Function | Algorithm to estimate binding affinity | Empirical, knowledge-based, or force-field based |
| Target Protein | Enzyme of interest (e.g., Alanine Racemase) | PDB ID: XXXX |
| Ligand Preparation | 3D structure generation and energy minimization | PRODRG, ChemDraw |
| MD Simulation Engine | Software to run the dynamics simulation | GROMACS, AMBER, NAMD |
| Force Field | Equations and parameters to describe molecular mechanics | CHARMM, OPLS, AMBER |
| Simulation Time | Duration of the simulation to observe molecular motion | 100-500 nanoseconds |
| Analysis Metrics | Properties calculated from the simulation trajectory | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed molecules. For phosphonate inhibitors, QSAR studies can help in understanding how modifications to the molecule, such as changes in lipophilicity, electronic properties, or steric bulk, affect their inhibitory potential against a specific enzyme target.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
While no specific QSAR analysis for this compound has been published, this methodology is a standard approach in the optimization of lead compounds in drug discovery.
Development of Advanced Bioanalytical Techniques for In Vivo Research (Preclinical)
The preclinical development of any potential therapeutic agent relies on robust bioanalytical methods to quantify the compound in biological matrices such as plasma, urine, and tissues. nih.govitrlab.com This is essential for pharmacokinetic studies, which determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govnih.govyoutube.comfrontiersin.org
For highly polar and charged molecules like phosphonoamino acids, developing sensitive and reliable bioanalytical methods can be challenging. A common approach for a related compound, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), involves derivatization to improve its chromatographic properties, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. nih.gov This technique offers high sensitivity and selectivity, allowing for the measurement of low concentrations of the analyte in complex biological samples.
Table 2: Example of a Bioanalytical Method for a Phosphonate Analog in Preclinical Studies
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation followed by derivatization |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode |
| Mass Spectrometric Detection | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably measured |
| Linearity Range | The range of concentrations over which the method is accurate and precise |
These methods are crucial for establishing the pharmacokinetic profile of a compound, which is a key factor in determining its potential for further development. nih.gov
Emerging Research Directions for Phosphonate Analogs in Novel Biological Pathways
Phosphonate analogs are recognized for their ability to mimic natural phosphates and carboxylates, making them effective inhibitors of a wide range of enzymes. researchgate.net Their chemical stability, conferred by the carbon-phosphorus bond, is a significant advantage in a biological context. nih.gov
Emerging research is exploring the potential of phosphonate analogs in novel biological pathways beyond their traditional targets. One area of interest is the role of phosphonates in microbial metabolism. nih.govfrontiersin.orgresearchgate.net Bacteria have evolved diverse pathways to utilize phosphonates as a source of phosphorus, and understanding these pathways could lead to the development of new antimicrobial agents. nih.govfrontiersin.org
Another promising direction is the design of phosphonate-based inhibitors that act as transition-state analogs. nih.govacs.orgnih.gov By mimicking the high-energy transition state of an enzymatic reaction, these inhibitors can bind to the enzyme with very high affinity, leading to potent and specific inhibition. nih.gov This approach has been successful in developing inhibitors for various proteases and other enzymes. nih.govmdpi.com
Furthermore, the unique properties of phosphonates are being leveraged in the development of probes for chemical biology and in the design of prodrugs to improve the bioavailability of polar compounds. The exploration of these and other novel applications will continue to expand the therapeutic potential of phosphonate analogs like this compound.
Q & A
Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (2S)-2-(phosphonoamino)pentanedioic Acid?
Answer:
To ensure stereochemical integrity, use chiral auxiliaries or enantiomerically pure starting materials (e.g., L-glutamic acid derivatives). Protect reactive groups (e.g., amino and phosphono) using tert-butoxycarbonyl (Boc) or benzyl groups during synthesis. Monitor intermediate steps with chiral HPLC or circular dichroism (CD) spectroscopy. For phosphorylation, employ coupling agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions . Final purification via ion-exchange chromatography or recrystallization in polar solvents (e.g., methanol/water) enhances enantiomeric excess (>98%) .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
Use a combination of:
- ¹H/³¹P NMR : Confirm phosphonoamino group integration and stereochemistry.
- FTIR : Identify characteristic P=O (1250–1300 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 254.1).
- X-ray crystallography (if crystalline): Resolve absolute configuration . Cross-reference spectral data with structurally analogous compounds (e.g., carbamoylated pentanedioic acids) .
Advanced: How can researchers resolve discrepancies in enzymatic inhibition assays involving this compound?
Answer:
Discrepancies often arise from assay conditions or enzyme source variability.
- Optimize buffer systems : Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to mimic physiological environments.
- Validate enzyme activity : Use positive controls (e.g., known inhibitors) and orthogonal assays (e.g., fluorescence quenching vs. colorimetric detection).
- Assess competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations.
- Confirm compound stability : Pre-incubate the compound in assay buffer and monitor degradation via LC-MS .
Advanced: What experimental designs are suitable for studying metal-chelating properties of this compound?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for metal ions (e.g., Ca²⁺, Mg²⁺).
- UV-Vis titration : Monitor spectral shifts upon metal chelation (e.g., λmax changes at 220–300 nm).
- ICP-MS : Measure metal ion depletion in solution post-chelation.
- Comparative studies : Include analogs like 2-phosphoglycolic acid to assess structural influence on chelation efficiency .
Basic: How should researchers optimize solubility and stability of this compound in aqueous solutions?
Answer:
- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) for stock solutions. Sonication or mild heating (40°C) aids dissolution.
- Stability : Store lyophilized powder at -80°C under argon. For aqueous stocks, add 0.1% sodium azide to inhibit microbial growth and avoid repeated freeze-thaw cycles .
Advanced: What strategies mitigate side reactions during the phosphorylation of (2S)-2-aminopentanedioic Acid?
Answer:
- Protect reactive groups : Temporarily block the amino group with Boc before introducing the phosphono moiety.
- Control reaction kinetics : Use low temperatures (0–4°C) and slow reagent addition to minimize dimerization.
- Purify intermediates : Employ flash chromatography (silica gel, eluent: chloroform/methanol) to isolate mono-phosphorylated products.
- Monitor by TLC : Use ninhydrin staining to detect free amine contamination .
Advanced: How can computational modeling aid in predicting the biological activity of this compound?
Answer:
- Molecular docking : Simulate interactions with target enzymes (e.g., phosphatases) using software like AutoDock Vina. Focus on hydrogen bonding between the phosphono group and catalytic residues.
- QSAR modeling : Correlate structural features (e.g., pKa of phosphonoamino group) with inhibitory potency using datasets from analogous compounds .
- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories to identify critical binding motifs .
Basic: What are the best practices for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for sensitive detection (LOQ: 1 ng/mL).
- Sample preparation : Deproteinize with acetonitrile (3:1 v/v) and filter through 0.22 µm PVDF membranes.
- Calibration curves : Spike matrix-matched standards to account for ion suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
